molecular formula C15H11BrCl4N2O B8746357 4-Bromo-N-(2,2,2-trichloro-1-((4-chlorophenyl)amino)ethyl)benzamide

4-Bromo-N-(2,2,2-trichloro-1-((4-chlorophenyl)amino)ethyl)benzamide

Cat. No.: B8746357
M. Wt: 457.0 g/mol
InChI Key: LUWASLLFBSCUFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(2,2,2-trichloro-1-((4-chlorophenyl)amino)ethyl)benzamide is a useful research compound. Its molecular formula is C15H11BrCl4N2O and its molecular weight is 457.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H11BrCl4N2O

Molecular Weight

457.0 g/mol

IUPAC Name

4-bromo-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide

InChI

InChI=1S/C15H11BrCl4N2O/c16-10-3-1-9(2-4-10)13(23)22-14(15(18,19)20)21-12-7-5-11(17)6-8-12/h1-8,14,21H,(H,22,23)

InChI Key

LUWASLLFBSCUFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-bromo-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide (0.67 g, 1.93 mmol) in chloroform (15 mL) was treated with PCl5 (0.42 g, 1.91 mmol). The mixture was heated to 50° C. for 30 minutes before cooling to room temperature and pouring into crushed ice. The organic layer was dried over MgSO4 and filtered. The solution of 4-bromo-N-(1,2,2,2-tetrachloroethyl)benzamide was cooled to room temperature before addition of 4-chloroaniline (0.52 mL, 4.0 mmol), and the mixture was allowed to stir for 18 hours. The mixture was quenched with 2 M HCl and extracted with ether. The organic solution was dried over MgSO4, filtered, and concentrated onto silica gel. The material was purified on an MPLC with 7:3 CH2Cl2:hexanes to give 4-bromo-N-(2,2,2-trichloro-1-(4-chlorophenylamino)ethyl)benzamide (Compound 6) as a solid. The product may be further purified by an appropriate recrystallization such as in ether.
Quantity
0.67 g
Type
reactant
Reaction Step One
Name
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.52 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.